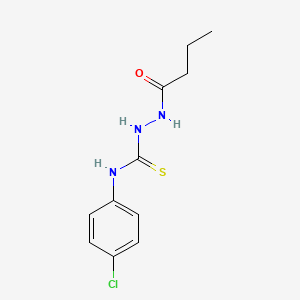![molecular formula C15H18F3N3S B4600986 4-ETHYL-3-ISOPROPYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE](/img/structure/B4600986.png)
4-ETHYL-3-ISOPROPYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Overview
Description
4-ETHYL-3-ISOPROPYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethyl group, an isopropyl group, and a trifluoromethylbenzylsulfanyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Scientific Research Applications
4-ETHYL-3-ISOPROPYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-3-ISOPROPYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE can be achieved through multiple synthetic routes. One common method involves the use of hydrazine derivatives and carbon disulfide, followed by cyclization with appropriate alkylating agents. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-3-ISOPROPYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under mild conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .
Mechanism of Action
The mechanism of action of 4-ETHYL-3-ISOPROPYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-3-(2-FURYL)-5-((3-(TRIFLUOROMETHYL)BENZYL)THIO)-4H-1,2,4-TRIAZOLE: Similar structure but with a furyl group instead of an isopropyl group.
4-Methyl-1,2,4-triazole: A simpler triazole derivative with a methyl group.
Uniqueness
The uniqueness of 4-ETHYL-3-ISOPROPYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which imparts distinct physical and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-ethyl-3-propan-2-yl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3S/c1-4-21-13(10(2)3)19-20-14(21)22-9-11-6-5-7-12(8-11)15(16,17)18/h5-8,10H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGURBTLQSPYBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4600907.png)
![4-methyl-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide](/img/structure/B4600910.png)

![13-(difluoromethyl)-4-(3-methoxyphenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4600921.png)
![ethyl 4-[(2,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4600927.png)

![ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4600954.png)
![3-[4-(1,3-Benzodioxol-5-yloxy)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4600965.png)


![N-[4-(2-nitrophenyl)sulfanylphenyl]benzamide](/img/structure/B4600990.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B4600992.png)

![N'~5~-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B4601006.png)
